molecular formula C8H5BrF3NO2 B14773758 (5-Bromopyridin-2-yl)methyl 2,2,2-trifluoroacetate

(5-Bromopyridin-2-yl)methyl 2,2,2-trifluoroacetate

Cat. No.: B14773758
M. Wt: 284.03 g/mol
InChI Key: QHOASNPAVNSFRY-UHFFFAOYSA-N
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Description

(5-Bromopyridin-2-yl)methyl 2,2,2-trifluoroacetate is an organic compound that features a bromopyridine moiety and a trifluoroacetate ester group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-Bromopyridin-2-yl)methyl 2,2,2-trifluoroacetate typically involves the reaction of 5-bromopyridine-2-methanol with trifluoroacetic anhydride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the anhydride. The general reaction scheme is as follows:

5-Bromopyridine-2-methanol+Trifluoroacetic anhydride(5-Bromopyridin-2-yl)methyl 2,2,2-trifluoroacetate+Acetic acid\text{5-Bromopyridine-2-methanol} + \text{Trifluoroacetic anhydride} \rightarrow \text{this compound} + \text{Acetic acid} 5-Bromopyridine-2-methanol+Trifluoroacetic anhydride→(5-Bromopyridin-2-yl)methyl 2,2,2-trifluoroacetate+Acetic acid

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the reaction conditions to maximize yield and purity. This could include the use of catalysts, temperature control, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

(5-Bromopyridin-2-yl)methyl 2,2,2-trifluoroacetate can undergo various chemical reactions, including:

    Nucleophilic substitution: The bromine atom can be replaced by other nucleophiles.

    Hydrolysis: The ester group can be hydrolyzed to yield the corresponding carboxylic acid.

    Oxidation and Reduction: The pyridine ring can participate in oxidation and reduction reactions.

Common Reagents and Conditions

    Nucleophilic substitution: Common reagents include sodium azide, potassium cyanide, and amines. These reactions typically require polar aprotic solvents and elevated temperatures.

    Hydrolysis: Acidic or basic conditions can be used, with water or alcohol as the solvent.

    Oxidation and Reduction: Reagents such as potassium permanganate (oxidation) or sodium borohydride (reduction) can be used.

Major Products

    Nucleophilic substitution: Products depend on the nucleophile used, such as azides, nitriles, or amines.

    Hydrolysis: The major product is 5-bromopyridine-2-carboxylic acid.

    Oxidation and Reduction: Products include various oxidized or reduced forms of the pyridine ring.

Scientific Research Applications

Chemistry

In chemistry, (5-Bromopyridin-2-yl)methyl 2,2,2-trifluoroacetate is used as a building block for the synthesis of more complex molecules. Its reactivity makes it a valuable intermediate in organic synthesis.

Biology and Medicine

In biology and medicine, this compound can be used in the development of pharmaceuticals. Its unique structure allows for the exploration of new drug candidates with potential therapeutic effects.

Industry

In industry, this compound can be used in the production of advanced materials, such as polymers and coatings, due to its chemical stability and reactivity.

Mechanism of Action

The mechanism of action of (5-Bromopyridin-2-yl)methyl 2,2,2-trifluoroacetate depends on its application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The trifluoroacetate group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets.

Comparison with Similar Compounds

Similar Compounds

    5-Bromo-2-methylpyridine: Similar structure but lacks the trifluoroacetate group.

    2-(Trifluoromethyl)pyridine: Contains a trifluoromethyl group instead of a trifluoroacetate ester.

    5-Bromo-2-(2-methyl-2H-tetrazol-5-yl)pyridine: Contains a tetrazole ring instead of a trifluoroacetate group.

Uniqueness

(5-Bromopyridin-2-yl)methyl 2,2,2-trifluoroacetate is unique due to the presence of both a bromopyridine moiety and a trifluoroacetate ester group. This combination imparts distinct chemical properties, such as increased reactivity and potential for diverse applications in various fields.

Properties

Molecular Formula

C8H5BrF3NO2

Molecular Weight

284.03 g/mol

IUPAC Name

(5-bromopyridin-2-yl)methyl 2,2,2-trifluoroacetate

InChI

InChI=1S/C8H5BrF3NO2/c9-5-1-2-6(13-3-5)4-15-7(14)8(10,11)12/h1-3H,4H2

InChI Key

QHOASNPAVNSFRY-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=NC=C1Br)COC(=O)C(F)(F)F

Origin of Product

United States

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